1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
Brand Name: Vulcanchem
CAS No.: 1005089-35-9
VCID: VC6619799
InChI: InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17)
SMILES: CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O
Molecular Formula: C12H16N2O3
Molecular Weight: 236.271

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione

CAS No.: 1005089-35-9

Cat. No.: VC6619799

Molecular Formula: C12H16N2O3

Molecular Weight: 236.271

* For research use only. Not for human or veterinary use.

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione - 1005089-35-9

Specification

CAS No. 1005089-35-9
Molecular Formula C12H16N2O3
Molecular Weight 236.271
IUPAC Name 1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione
Standard InChI InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17)
Standard InChI Key BTXZCCVESILKJW-UHFFFAOYSA-N
SMILES CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione delineates its architecture:

  • A bicyclo[2.2.1]heptane (norbornane) framework fused to an ethyl group.

  • The ethyl chain connects to an imidazolidine-2,4,5-trione ring, a five-membered heterocycle containing two nitrogen atoms and three ketone groups.

The molecular formula is C₁₂H₁₄N₂O₃, derived by summing the contributions of each subunit:

  • Bicyclo[2.2.1]heptane: C₇H₁₀

  • Ethyl bridge: C₂H₄

  • Imidazolidine-trione: C₃H₂N₂O₃

Adjusting for bonding (loss of two hydrogens), the total molecular weight calculates to 234.25 g/mol .

Stereochemical Considerations

The bicyclo[2.2.1]heptane system imposes significant steric constraints, with the ethyl substituent’s position (exo or endo) influencing reactivity and physical properties. Computational models suggest that the endo configuration is energetically favored due to reduced steric strain .

Synthesis and Manufacturing

Patent-Based Synthesis Routes

The patent GB1568371A outlines methods for preparing substituted imidazolidine-triones, providing a plausible pathway for synthesizing the target compound . Key steps include:

  • Cyclocondensation: Reacting a bicycloheptane-ethylamine derivative with a trione precursor (e.g., alloxan or its derivatives).

  • Purification: Chromatographic separation to isolate the desired product from stereoisomeric byproducts.

A generalized reaction scheme is proposed:

Bicyclo[2.2.1]heptan-2-yl-ethylamine+Alloxan1-(1-Bicyclo[2.2.1]heptan-2-ylethyl)imidazolidine-2,4,5-trione+H2O\text{Bicyclo[2.2.1]heptan-2-yl-ethylamine} + \text{Alloxan} \rightarrow \text{1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione} + \text{H}_2\text{O}

This method aligns with analogous syntheses of imidazolidine-triones documented in organic chemistry literature .

Challenges in Synthesis

  • Steric hindrance: The norbornane system complicates nucleophilic attack at the ethylamine site, necessitating elevated temperatures or catalytic assistance.

  • Regioselectivity: Competing reactions at the imidazolidine ring’s nitrogen atoms require precise stoichiometric control .

Physicochemical Properties

Estimated Physical Properties

While experimental data for the target compound is scarce, properties are extrapolated from structurally related molecules:

PropertyValue (Estimated)Basis for Estimation
Melting Point180–190°CAnalogous imidazolidine-triones
Solubility in Water<0.1 g/LHydrophobic bicyclic framework
LogP (Partition Coefficient)1.8 ± 0.3Computational modeling
StabilityStable under inert conditions; susceptible to hydrolysis in acidic/basic mediaTrione reactivity

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretches) and 2900 cm⁻¹ (C-H stretches of bicycloheptane) .

  • NMR:

    • ¹H NMR: δ 1.2–2.5 ppm (bicycloheptane protons), δ 3.8–4.2 ppm (imidazolidine ring protons).

    • ¹³C NMR: δ 210–220 ppm (ketone carbons), δ 45–60 ppm (bridging carbons) .

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